2,4-Dimethyl-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine
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Overview
Description
2,4-Dimethyl-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine is a complex organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the condensation of 2,4-dimethylpyrimidine with a suitable piperidine derivative. The pyrazin-2-yloxy group is then introduced through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Solvents like DMF, catalysts like K2CO3, and nucleophiles such as alkoxides or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce various reduced derivatives of the compound.
Scientific Research Applications
2,4-Dimethyl-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxy-6-(piperazin-1-yl)pyrimidine: Similar structure but with methoxy groups instead of methyl groups.
4-Pyridinamine, 2,6-dimethyl-: A related compound with a pyridine core instead of pyrimidine.
Uniqueness
2,4-Dimethyl-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine is unique due to the presence of the pyrazin-2-yloxy group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H21N5O |
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Molecular Weight |
299.37 g/mol |
IUPAC Name |
2,4-dimethyl-6-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]pyrimidine |
InChI |
InChI=1S/C16H21N5O/c1-12-9-15(20-13(2)19-12)21-7-3-14(4-8-21)11-22-16-10-17-5-6-18-16/h5-6,9-10,14H,3-4,7-8,11H2,1-2H3 |
InChI Key |
OFESKEIHDMRNJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2CCC(CC2)COC3=NC=CN=C3 |
Origin of Product |
United States |
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